Product packaging for 4-cyclohexylbutan-2-ol(Cat. No.:CAS No. 10528-67-3)

4-cyclohexylbutan-2-ol

Cat. No.: B1617007
CAS No.: 10528-67-3
M. Wt: 156.26 g/mol
InChI Key: ZBLQQRZVKHLRBF-UHFFFAOYSA-N
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Description

4-Cyclohexylbutan-2-ol (CAS Registry Number: 10528-67-3) is an organic alcohol with the molecular formula C₁₀H₂₀O and an average mass of 156.27 g/mol . This compound is of significant interest in industrial research, particularly in the field of perfumery and fragrance development. Its primary application is as an odiferous substance, where it is known to impart a fresh, floral scent reminiscent of lily (Lilium) and lily-of-the-valley (Convallaria majalis) . As a research compound, it is utilized in the formulation and study of complex fragrance oils for a wide range of products. These include fine perfumes, functional perfumes for cleaning agents, fabric softeners, and a variety of cosmetic products such as soaps, shampoos, and lotions . Researchers value this substance for its utility in creating, analyzing, and enhancing scent profiles. The compound is characterized by a vapor pressure of approximately 0.0255 mmHg at 25°C and a calculated LogP of 2.73, indicating low volatility and moderate hydrophobicity . It is identified under several other names, including alpha-Methylcyclohexanepropanol . This product is intended for research and development purposes only. It is not intended for diagnostic, therapeutic, or any other personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20O B1617007 4-cyclohexylbutan-2-ol CAS No. 10528-67-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyclohexylbutan-2-ol
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InChI

InChI=1S/C10H20O/c1-9(11)7-8-10-5-3-2-4-6-10/h9-11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBLQQRZVKHLRBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1CCCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30884491
Record name alpha-Methylcyclohexanepropanol
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Molecular Weight

156.26 g/mol
Source PubChem
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CAS No.

10528-67-3
Record name α-Methylcyclohexanepropanol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanepropanol, alpha-methyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanepropanol, .alpha.-methyl-
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Record name alpha-Methylcyclohexanepropanol
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Record name α-methylcyclohexanepropanol
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Synthetic Methodologies and Strategies for 4 Cyclohexylbutan 2 Ol

Catalytic Hydrogenation Approaches

The catalytic hydrogenation of 4-cyclohexylbutan-2-one (B2990459) stands as a prominent and extensively studied method for the synthesis of 4-cyclohexylbutan-2-ol. This reaction involves the reduction of a ketone functional group to a secondary alcohol. The process is a cornerstone in producing this alcohol, with research focusing on optimizing reaction conditions and developing highly efficient and selective catalyst systems.

Alternative Reduction Pathways (e.g., using Lithium Aluminum Hydride)

Besides catalytic hydrogenation, other reducing agents can be employed for the synthesis of this compound. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting ketones to their corresponding alcohols. youtube.com While highly effective, LiAlH₄ is less selective than many catalytic hydrogenation systems and requires stoichiometric amounts. youtube.comwikipedia.org The reaction with LiAlH₄ is typically carried out in an ethereal solvent like tetrahydrofuran (B95107) (THF). prepchem.comprepchem.com This method provides a reliable, albeit less "green," alternative for the laboratory-scale synthesis of this compound and related alcohols. prepchem.com

Synthesis from Unsaturated Precursors

An alternative strategy for synthesizing this compound involves starting from unsaturated precursors and performing a series of hydrogenation steps. A common precursor is benzylideneacetone (B49655). acs.org The synthesis from this starting material typically involves a two-step hydrogenation process:

Hydrogenation of the C=C bond: The first step is the hydrogenation of the α,β-unsaturated double bond in benzylideneacetone to yield 4-phenylbutan-2-one. acs.org

Hydrogenation of the aromatic ring and carbonyl group: The intermediate, 4-phenylbutan-2-one, is then further hydrogenated. This can proceed through two main pathways:

Hydrogenation of the aromatic ring to give 4-cyclohexylbutan-2-one, followed by the reduction of the ketone to this compound. chimia.ch

Reduction of the carbonyl group to yield 4-phenylbutan-2-ol, followed by the hydrogenation of the aromatic ring to produce this compound. chimia.ch

The preferred pathway and the final product distribution are highly dependent on the catalyst system and reaction conditions. chimia.ch For example, Rhodium nanoparticles immobilized on phosphonium-based supported ionic liquid phases (Rh@SILPs) have been shown to effectively catalyze this multi-step hydrogenation. chimia.ch By carefully selecting the catalyst and tuning the reaction parameters, such as hydrogen pressure and catalyst loading, the synthesis can be directed towards the desired product, this compound.

Another approach involves the hydroboration of allylic precursors, which can be an indirect method to obtain substituted butanols, including those with a cyclohexyl group.

Hydration of Alkenes (e.g., 2-Cyclohexyl But-2-ene)

The preparation of this compound can be achieved through the hydration of an appropriate alkene precursor, such as 2-cyclohexyl but-2-ene. vedantu.com This reaction involves the addition of a water molecule across the carbon-carbon double bond of the alkene. vedantu.com

The hydration of alkenes typically requires the presence of a strong acid catalyst, such as sulfuric acid, and is often facilitated by a mercuric salt like mercury(II) sulfate. libretexts.org In this electrophilic addition reaction, the addition of water follows Markovnikov's rule. This principle dictates that the hydroxyl group (OH) will attach to the more substituted carbon of the double bond, while the hydrogen atom adds to the less substituted carbon. For 2-cyclohexyl but-2-ene, this regioselectivity results in the formation of the secondary alcohol, this compound. The process begins with the formation of an enol intermediate, which then rapidly tautomerizes to the more stable keto form, or in this case, the final alcohol product. libretexts.org

Chiral Synthesis of this compound and its Stereoisomers

The presence of a stereogenic center at the C2 position of this compound has made it a target for stereochemical studies and the development of enantioselective synthetic methods. The ability to produce specific enantiomers (R or S) is critical for its application in pharmaceuticals and as a chiral building block in further syntheses. wikipedia.org

Asymmetric Catalysis for Enantioselective Production

A primary and extensively studied method for producing this compound, particularly in an enantioselective manner, is the catalytic hydrogenation of its corresponding ketone, 4-cyclohexylbutan-2-one. googleapis.com This reaction reduces the ketone functional group to a secondary alcohol. The use of chiral catalysts ensures that one enantiomer of the alcohol is produced in excess. researchgate.net

Modern asymmetric catalysis employs a variety of strategies, including the use of transition metal catalysts with chiral ligands, organocatalysts, and biocatalysts like enzymes. researchgate.netresearchgate.net For the hydrogenation of ketones like 4-cyclohexylbutan-2-one, bimetallic nanoparticles (e.g., Mn-Ru) have demonstrated high selectivity under mild conditions. Research has also explored the use of rhodium nanoparticles immobilized on supported ionic liquid phases (Rh@SILPs) for the hydrogenation of precursors to 4-cyclohexylbutan-2-one and its subsequent reduction. Furthermore, lipase-catalyzed kinetic resolutions have been used to separate enantiomers of this compound, achieving enantiomeric excess (ee) values greater than 85%.

Table 1: Examples of Catalytic Systems for Asymmetric Synthesis

Precursor Catalytic System Product Selectivity/Yield Reference
4-Cyclohexylbutan-2-one Mn-Ru Bimetallic Nanoparticles This compound >90% selectivity
4-Phenylbutan-2-one Rhodium Nanoparticles on SILPs This compound Optimization dependent

Enantioselective Strategies for Derivative Synthesis (e.g., via coupling reactions)

Enantiomerically pure this compound and its related derivatives serve as valuable intermediates in the synthesis of more complex chiral molecules. Coupling reactions are a key strategy for this purpose. For instance, the related compound, 4-cyclohexylbutan-1-ol (B1346702), can be "activated" and then coupled with other molecules in an enantioselective fashion. researchgate.netescholarship.org A common activation method involves reacting the alcohol with di-2-pyridyl carbonate, which prepares it for coupling with amine-containing structures like (S)- or (R)-2-oxoazetidin-3-yl ammonium (B1175870) acetate (B1210297) to form chiral carbamate (B1207046) derivatives. escholarship.org

A specific example involving a derivative of this compound is the nickel-catalyzed asymmetric synthesis of 2-(4-Cyclohexylbutan-2-yl)isoindoline-1,3-dione. caltech.edu In this enantioconvergent coupling, an alkylzinc reagent is reacted with an α-phthalimido alkyl chloride in the presence of a chiral nickel catalyst. This method demonstrates high yields and good enantioselectivity. caltech.edu

Table 2: Example of Enantioselective Derivative Synthesis

Reactant 1 Reactant 2 Catalyst System Product Yield / Enantiomeric Excess Reference

Purification Techniques and Yield Optimization in Synthetic Pathways

The successful synthesis of this compound relies heavily on effective purification techniques and the optimization of reaction conditions to maximize yield.

Purification of the final product and its intermediates, such as the precursor 4-cyclohexylbutan-2-one, is most commonly achieved using column chromatography on silica (B1680970) gel. caltech.edursc.org This technique separates the desired compound from unreacted starting materials, catalysts, and byproducts based on differential adsorption. The choice of solvent system (eluent), such as a mixture of ethyl acetate and hexanes or diethyl ether and pentane, is critical for achieving good separation. caltech.edursc.org For volatile compounds, fractional distillation can also be an effective purification method. The purity and enantiomeric excess of chiral products are often confirmed using analytical techniques like chiral gas chromatography (GC). orgsyn.org

Yield optimization is an integral part of developing a synthetic pathway. In catalytic hydrogenation processes, key parameters that are adjusted include catalyst loading (e.g., 0.5–2 mol% Rh), hydrogen pressure (e.g., 10–50 bar), reaction temperature, and solvent polarity. Careful control over these variables is necessary to ensure high conversion rates and selectivity towards the desired product, while minimizing side reactions. In some cases, challenges with the reproducibility of catalyst performance highlight the need for rigorous control over catalyst preparation and reaction protocols.

Chemical Reactivity and Transformation Studies of 4 Cyclohexylbutan 2 Ol

Oxidation Reactions

The oxidation of alcohols is a cornerstone of organic synthesis, providing access to valuable carbonyl compounds. byjus.com As a secondary alcohol, 4-cyclohexylbutan-2-ol can be oxidized to its corresponding ketone. chegg.com

The oxidation of this compound to 4-cyclohexylbutan-2-one (B2990459) is a common and efficient transformation. googleapis.com This conversion can be achieved using a variety of oxidizing agents that are selective for secondary alcohols. wikipedia.orgchemistrysteps.com The general reaction involves the removal of the hydroxyl hydrogen and the hydrogen atom attached to the carbinol carbon (the carbon bearing the -OH group). byjus.com

Several reagents are effective for this transformation. Strong oxidizing agents like chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in aqueous sulfuric acid (Jones reagent), readily oxidize secondary alcohols to ketones. chemistrysteps.comlibretexts.org Potassium permanganate (B83412) (KMnO₄) can also be used for this purpose. chemistrysteps.com Milder reagents such as Pyridinium (B92312) Chlorochromate (PCC) are also effective and can prevent over-oxidation in more sensitive substrates. libretexts.org Another gentle method is the Oppenauer oxidation, which uses aluminum isopropoxide in the presence of a ketone like acetone (B3395972) as the oxidant and is highly selective for secondary alcohols. wikipedia.org

Table 1: Selected Oxidizing Agents for the Conversion of this compound to 4-Cyclohexylbutan-2-one

Oxidizing Agent/SystemReagent(s)Typical ConditionsNotes
Jones Oxidation CrO₃, H₂SO₄, AcetoneRoom temperatureA strong oxidizing agent; the reaction is typically fast. libretexts.org
Potassium Permanganate KMnO₄, NaOH, H₂OBasic aqueous solutionA powerful, less selective oxidizing agent. chemistrysteps.com
PCC Oxidation Pyridinium Chlorochromate (PCC)Dichloromethane (CH₂Cl₂)A milder reagent, good for preventing side reactions. libretexts.org
Oppenauer Oxidation Aluminum isopropoxide, AcetoneHeating in acetone/benzeneA gentle and selective method for acid-labile substrates. wikipedia.org
TEMPO-catalyzed Oxidation TEMPO, NaOClBiphasic system (e.g., CH₂Cl₂/H₂O)A metal-free and efficient catalytic system. organic-chemistry.org

The oxidation of secondary alcohols typically terminates at the ketone stage. byjus.comlibretexts.org This is because further oxidation would necessitate the cleavage of a carbon-carbon bond, which requires harsh reaction conditions and a significant amount of energy. byjus.com Unlike primary alcohols, which can be oxidized first to aldehydes and then to carboxylic acids, this compound does not readily form a carboxylic acid without breaking the carbon skeleton. byjus.comchemistrysteps.com While some sources mention the possibility of oxidizing this compound to carboxylic acids, this likely refers to degradative oxidation under forceful conditions, not a synthetically useful transformation. The oxidation of the related primary alcohol, 4-cyclohexylbutan-1-ol (B1346702), does yield the corresponding 4-cyclohexylbutanoic acid.

The mechanisms of alcohol oxidation are well-studied. For chromium-based oxidants like chromic acid, the reaction generally proceeds through several key steps: chemistrysteps.com

Formation of a Chromate (B82759) Ester: The alcohol's oxygen atom attacks the chromium atom of the oxidizing agent, forming a chromate ester intermediate. chemistrysteps.com

E2-like Elimination: A base (often water) removes the proton from the carbon that bears the hydroxyl group. Simultaneously, the C-H bond breaks, and the electrons move to form a carbon-oxygen double bond (the ketone). The chromium species departs, having been reduced in the process (e.g., Cr(VI) to Cr(IV)). chemistrysteps.comlibretexts.org

The Oppenauer oxidation follows a different pathway. It involves the coordination of the alcohol to an aluminum alkoxide catalyst, followed by a hydride transfer from the alcohol's alpha-carbon to a ketone (like acetone) via a six-membered cyclic transition state. wikipedia.org This process is reversible, and using an excess of the sacrificial ketone oxidant drives the equilibrium towards the formation of the desired product ketone. wikipedia.org

Reduction Reactions

The term "reduction" in the context of this compound can refer to two distinct processes. The first is the reduction of its corresponding ketone, 4-cyclohexylbutan-2-one, back to the alcohol, this compound. This is a common synthetic route to prepare the alcohol itself, often achieved through catalytic hydrogenation or with reducing agents like sodium borohydride (B1222165) (NaBH₄). google.com

The second process is the reduction of the hydroxyl group of this compound to a methylene (B1212753) group (-CH₂-), which transforms the alcohol into the corresponding alkane, cyclohexylbutane. This transformation is more complex as the hydroxyl group is a poor leaving group. It typically requires a two-step procedure:

Conversion of the Hydroxyl Group: The -OH group is first converted into a better leaving group. This can be done by tosylation (reaction with tosyl chloride) to form a tosylate ester or by reaction with a hydrohalic acid (like HBr) to form an alkyl halide.

Reduction of the Intermediate: The resulting tosylate or alkyl halide is then reduced to the alkane. A common reagent for this reduction is lithium aluminum hydride (LiAlH₄).

Nucleophilic Substitution Reactions of the Hydroxyl Group

The hydroxyl group of this compound can be replaced by other functional groups through nucleophilic substitution reactions. However, because the hydroxide (B78521) ion (OH⁻) is a strong base and thus a poor leaving group, the -OH group must first be activated.

A common strategy is to protonate the hydroxyl group by reacting the alcohol with a strong acid. The resulting oxonium ion (-OH₂⁺) has a much better leaving group (water). This allows for Sₙ1 or Sₙ2 reactions with nucleophiles like halide ions. For example, reacting this compound with HBr would lead to the formation of 2-bromo-4-cyclohexylbutane.

Alternatively, the hydroxyl group can be converted into a sulfonate ester, such as a tosylate or mesylate, which are excellent leaving groups. This intermediate can then readily undergo an Sₙ2 reaction with a wide range of nucleophiles. Research has shown the synthesis of compounds like 2-(4-Cyclohexylbutan-2-yl)isoindoline-1,3-dione, which is formed via a nucleophilic substitution pathway where an amine-based nucleophile displaces a leaving group (like chlorine) from the 2-position of the butyl chain. caltech.edu This implies that this compound would first be converted to the corresponding alkyl halide (e.g., 2-chloro-4-cyclohexylbutane) before reaction with the nucleophile. caltech.edu

Replacement by Halides (e.g., using Thionyl Chloride)

The hydroxyl group of this compound can undergo substitution reactions to be replaced by halides. A common reagent used for this transformation is thionyl chloride (SOCl₂), which converts the alcohol into the corresponding alkyl chloride. wikipedia.org This reaction is a standard method for transforming alcohols into better leaving groups for subsequent nucleophilic substitution or elimination reactions. libretexts.org

The reaction with thionyl chloride typically proceeds via an SN2 mechanism, especially for primary and secondary alcohols like this compound. libretexts.org This process involves the formation of a chlorosulfite intermediate, which then undergoes a backside attack by the chloride ion, leading to an inversion of stereochemistry at the chiral center (C2). libretexts.org The use of pyridine (B92270) in conjunction with thionyl chloride, historically known as the Darzens halogenation, can influence the reaction pathway. wikipedia.org

The conversion to alkyl halides is a crucial step in the functionalization of this compound, opening pathways for the synthesis of a variety of other derivatives.

Exploration of Reaction Mechanisms (e.g., SN1, SN2 Pathways)

The substitution reactions of this compound can proceed through either SN1 or SN2 pathways, depending on the reaction conditions and the nature of the substrate and nucleophile. pressbooks.pub

SN2 Reactions:

These reactions are favored with strong nucleophiles and in polar aprotic solvents. youtube.com

The reaction is a one-step, concerted mechanism where the nucleophile attacks the carbon atom at the same time as the leaving group departs. pressbooks.pubdalalinstitute.com

For this compound, being a secondary alcohol, SN2 reactions are sterically hindered to some extent by the bulky cyclohexyl group, but are still feasible. pressbooks.pub

The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.comyoutube.com

A key characteristic of the SN2 mechanism is the inversion of configuration at the stereocenter. libretexts.orgyoutube.com

SN1 Reactions:

These reactions are favored with weak nucleophiles and in polar protic solvents, which can stabilize the carbocation intermediate. youtube.com

The reaction proceeds in two steps: the formation of a carbocation followed by nucleophilic attack. pressbooks.pubyoutube.com

The secondary carbocation that would form from this compound is relatively stable, making the SN1 pathway possible. pressbooks.pub

The rate of an SN1 reaction is primarily dependent on the concentration of the substrate. youtube.comyoutube.com

SN1 reactions typically lead to a racemic mixture of products if the starting material is chiral, as the nucleophile can attack the planar carbocation from either side. youtube.com

The choice between SN1 and SN2 pathways for this compound is a classic example of the competition between these two mechanisms for secondary substrates. pressbooks.pub

Reaction PathwayFavored ByMechanismStereochemistryRate Law
SN1 Weak nucleophiles, polar protic solventsTwo steps, carbocation intermediateRacemizationRate = k[Substrate]
SN2 Strong nucleophiles, polar aprotic solventsOne step, concertedInversion of configurationRate = k[Substrate][Nucleophile]

Further Functionalization and Derivatization

Esterification Reactions

This compound can undergo esterification to form the corresponding esters. This reaction typically involves reacting the alcohol with a carboxylic acid or its derivative, such as an acid chloride or anhydride, often in the presence of an acid catalyst.

One documented example is the use of 4-cyclohexylbutan-1-ol in a trans-esterification reaction catalyzed by lipase (B570770) B from Candida antarctica to synthesize 3-cyclohexylpropyl caffeate. chemicalbook.com Although this example involves the primary alcohol analogue, similar enzymatic or chemical methods can be applied to the secondary alcohol this compound. Esterification is a common strategy to modify the physical and biological properties of an alcohol.

Etherification Strategies

The synthesis of ethers from this compound can be achieved through methods like the Williamson ether synthesis. nptel.ac.in This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide. This alkoxide then acts as a nucleophile and attacks an alkyl halide in an SN2 reaction to form the ether. nptel.ac.in

Given that this compound is a secondary alcohol, the choice of the alkyl halide is crucial to avoid competing elimination reactions. Primary alkyl halides are preferred to ensure a successful SN2 reaction. nptel.ac.in

Spectroscopic and Structural Elucidation Research of 4 Cyclohexylbutan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic compounds by mapping the chemical environments of hydrogen and carbon atoms. For 4-cyclohexylbutan-2-ol, with its stereogenic center at the C2 position and distinct alkyl regions, NMR provides critical data for structural verification.

Proton NMR (¹H NMR) analysis of this compound reveals distinct signals corresponding to each unique proton environment in the molecule. The chemical shift (δ), multiplicity (splitting pattern), and integral value of each signal provide a wealth of structural information.

The protons of the cyclohexyl ring typically resonate in the upfield region of the spectrum, generally between 1.0 and 2.5 ppm. The hydroxyl (-OH) proton is expected to appear as a broad singlet, a characteristic feature for alcohols, due to chemical exchange. docbrown.info The protons on the butanol chain exhibit specific multiplicities based on their neighboring protons. For instance, the proton on C2 (the carbon bearing the hydroxyl group) would appear as a multiplet due to coupling with the protons on C1 and C3. Similarly, the terminal methyl group (C1) protons would present as a doublet, coupling with the single proton on C2.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Protons
C1-H₃ (methyl protons)~ 1.2DoubletC2-H
C2-H (carbinol proton)~ 3.8MultipletC1-H₃, C3-H₂
C3-H₂ (methylene protons)~ 1.5MultipletC2-H, C4-H₂
C4-H₂ (methylene protons)~ 1.4MultipletC3-H₂, Cyclohexyl-H
Cyclohexyl-H~ 0.9 - 1.8Multiplet-
OH (hydroxyl proton)~ 1.5 - 2.5 (variable)Broad Singlet-

Carbon-13 NMR (¹³C NMR) spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. This technique is crucial for characterizing the carbon skeleton and identifying functional groups.

In this compound, ten distinct carbon signals are expected. The carbinol carbon (C2), being attached to the electronegative oxygen atom, will be the most downfield signal among the sp³-hybridized carbons. The carbons of the cyclohexyl ring and the butanol chain will have characteristic shifts in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C1 (CH₃)~ 23
C2 (CH-OH)~ 68
C3 (CH₂)~ 40
C4 (CH₂)~ 30
C1' (Cyclohexyl CH)~ 38
C2'/C6' (Cyclohexyl CH₂)~ 33
C3'/C5' (Cyclohexyl CH₂)~ 27
C4' (Cyclohexyl CH₂)~ 26

For complex molecules or to unambiguously assign signals, advanced 2D NMR techniques are employed. scholaris.ca Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is particularly powerful, as it correlates proton signals with the signals of the carbon atoms to which they are directly attached. rsc.org

An HSQC experiment on this compound would generate a 2D plot with the ¹H spectrum on one axis and the ¹³C spectrum on the other. A cross-peak appears at the intersection of the chemical shifts of a directly bonded carbon-hydrogen pair. This allows for the definitive assignment of each proton signal to its corresponding carbon in the backbone, confirming the connectivity established by 1D NMR and resolving any ambiguities that may arise from signal overlap, especially within the crowded cyclohexyl region of the ¹H spectrum. wisc.eduosti.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. unl.edu

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. The molecular formula for this compound is C₁₀H₂₀O. The calculated monoisotopic mass for this formula is 156.151415 Da. chemspider.com HRMS analysis would measure the mass of the molecular ion (M⁺) with high precision. If the experimentally determined mass matches the calculated value to within a few parts per million (ppm), it provides strong evidence for the proposed molecular formula, distinguishing it from other formulas that might have the same nominal mass. scholaris.ca

In a mass spectrometer, molecules are ionized and often break apart into smaller, charged fragments. The pattern of these fragments is predictable and serves as a molecular fingerprint. savemyexams.com For alcohols like this compound, characteristic fragmentation pathways include alpha-cleavage and dehydration. libretexts.org

Molecular Ion (M⁺): The peak corresponding to the intact ionized molecule would be observed at a mass-to-charge ratio (m/z) of 156. This peak may be weak due to the instability of the molecular ion of secondary alcohols. docbrown.info

Alpha-Cleavage: This involves the breaking of a C-C bond adjacent to the carbon bearing the hydroxyl group. For this compound, the most significant alpha-cleavage results from the loss of the larger alkyl group (the cyclohexylethyl radical), leading to the formation of a resonance-stabilized cation [CH₃CHOH]⁺. This fragment is highly characteristic of 2-alcohols and would produce a strong signal, likely the base peak, at m/z 45. libretexts.org

Dehydration: Alcohols readily lose a molecule of water (18 Da) under ionization. This process would generate a fragment ion peak [M-H₂O]⁺ at m/z 138. libretexts.org

Other Fragments: Loss of the cyclohexyl group (83 Da) could lead to a fragment at m/z 73. Further fragmentation of the cyclohexyl ring and the butanol chain would produce additional signals at lower m/z values.

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound

m/zProposed Fragment IonFragmentation Pathway
156[C₁₀H₂₀O]⁺Molecular Ion (M⁺)
141[M - CH₃]⁺Alpha-cleavage (loss of methyl)
138[M - H₂O]⁺Dehydration
73[M - C₆H₁₁]⁺Loss of cyclohexyl radical
45[CH₃CHOH]⁺Alpha-cleavage (loss of cyclohexylethyl radical)

Vibrational Spectroscopy

Vibrational spectroscopy is a cornerstone for identifying the functional groups within a molecule by measuring the interaction of the molecule with infrared radiation.

Fourier Transform Infrared (FTIR) spectroscopy is a principal technique for identifying the functional groups present in this compound. The analysis of its infrared spectrum reveals characteristic absorption bands that correspond to the specific vibrational modes of its bonds. The most prominent feature in the spectrum of an alcohol is the hydroxyl (O-H) group. libretexts.org For this compound, this manifests as a strong, broad absorption band in the region of 3570–3200 cm⁻¹, a result of intermolecular hydrogen bonding. upi.edu

Interactive Table 1: Characteristic FTIR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Hydroxyl (O-H) Stretching, H-bonded 3570–3200 Strong, Broad
Alkane (C-H) Stretching 2960–2850 Strong, Sharp
Secondary Alcohol (C-O) Stretching ~1100 Strong
Alkane (C-H) Bending 1470–1440 Variable

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating this compound from reaction mixtures, assessing its purity, and resolving its stereoisomers.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate volatile compounds and identify them based on their mass-to-charge ratio (m/z) and fragmentation patterns. e4journal.com When a sample containing this compound is analyzed, it is first vaporized and separated from other components in the gas chromatograph. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact, forming a molecular ion (M⁺•). libretexts.org

The molecular ion of this compound (C₁₀H₂₀O) has an m/z of 156. This ion is often unstable and undergoes fragmentation. The fragmentation pattern is predictable and provides structural information. For secondary alcohols, a common fragmentation pathway is alpha-cleavage, which involves the breaking of a bond adjacent to the carbon bearing the hydroxyl group.

Key expected fragments for this compound include:

Loss of an ethyl group: Cleavage between C2 and C3 results in a fragment with m/z = 127.

Loss of a cyclohexylmethyl group: Cleavage between C3 and C4 is less likely but possible.

Alpha-cleavage: The most significant fragmentation is the cleavage of the C1-C2 bond or the C2-C3 bond. Cleavage of the methyl group at C1 would yield a fragment at m/z 141. More prominently, cleavage of the bond between the carbinol carbon (C2) and the adjacent carbon of the butyl chain (C3) would result in a stable, resonance-stabilized cation at m/z = 45 [CH₃-CH=OH]⁺.

Dehydration: Loss of a water molecule (H₂O, 18 amu) from the molecular ion can produce a peak at m/z = 138.

Interactive Table 2: Expected GC-MS Fragmentation for this compound

m/z Value Proposed Fragment Fragmentation Pathway
156 [C₁₀H₂₀O]⁺• Molecular Ion (M⁺•)
141 [M - CH₃]⁺ Loss of a methyl group
138 [M - H₂O]⁺• Dehydration
127 [M - C₂H₅]⁺ Loss of an ethyl group
45 [C₂H₅O]⁺ Alpha-cleavage at C2-C3

The C2 carbon in this compound is a stereogenic center, meaning the molecule exists as a pair of enantiomers, (R)- and (S)-4-cyclohexylbutan-2-ol. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the standard method for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. nih.govresearchgate.net

The separation relies on the differential interaction of the two enantiomers with the chiral selector immobilized on the stationary phase, leading to different retention times. scialert.net While specific application notes for this compound are not broadly published, the methodology is well-established for similar chiral alcohols. nih.govmdpi.com Typical CSPs for alcohol separation include those based on polysaccharides like cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak series). mdpi.com

The mobile phase usually consists of a non-polar solvent like n-hexane mixed with a polar alcohol modifier, such as isopropanol (B130326) or ethanol. mdpi.com The ratio of these solvents is optimized to achieve the best resolution between the enantiomer peaks. The addition of a small amount of an acidic or basic modifier can sometimes improve peak shape and separation. mdpi.com By integrating the area of the two separated peaks, the enantiomeric excess can be calculated, which is crucial in stereoselective synthesis.

Interactive Table 3: Typical Chiral HPLC Parameters for Separation of Chiral Alcohols

Parameter Description Typical Value/Condition
Stationary Phase Chiral Stationary Phase (CSP) Polysaccharide-based (e.g., Amylose or Cellulose derivatives)
Mobile Phase Alkane/Alcohol mixture n-Hexane / Isopropanol (e.g., 90:10 v/v)
Flow Rate Rate of mobile phase delivery 0.5 - 1.5 mL/min
Detection Method of peak detection UV (at a low wavelength like 210 nm) or Refractive Index (RI)
Column Temperature Operating temperature Ambient (e.g., 25 °C)

Advanced Characterization Techniques for Related Materials (Applicable Methodologies)

The synthesis of this compound is often achieved through the catalytic hydrogenation of 4-cyclohexylbutan-2-one (B2990459). The efficiency and selectivity of this reaction are highly dependent on the morphology and structure of the catalyst used. Electron microscopy techniques are indispensable for characterizing these catalytic materials. researchgate.net

Scanning Electron Microscopy (SEM): SEM is used to investigate the surface morphology, topography, and particle aggregation of the catalyst support material (e.g., carbon, alumina, silica). nih.govosti.govmdpi.com It provides images with a large depth of field, revealing the macroscopic structure of the catalyst powder or pellets, which influences factors like reactant flow and diffusion. najah.edursc.org

Transmission Electron Microscopy (TEM): TEM offers much higher resolution than SEM and is used to visualize the size, shape, and distribution of the active metal nanoparticles (e.g., Pt, Pd, Ru, Ni) dispersed on the support. diva-portal.orgacs.org By analyzing TEM images, researchers can determine the average particle size and assess the uniformity of dispersion, both of which are critical factors for catalytic activity. diva-portal.orgresearchgate.net Agglomeration of nanoparticles, which can lead to decreased activity, is readily identified with TEM. mdpi.com

Scanning Transmission Electron Microscopy-High-Angle Annular Dark-Field (STEM-HAADF): STEM-HAADF is an advanced technique that provides Z-contrast imaging, where the brightness of an area is directly related to the atomic number of the elements present. cardiff.ac.ukmdpi.com This is exceptionally useful for visualizing heavy metal nanoparticles on a lighter support material. researchgate.net When combined with Energy-Dispersive X-ray Spectroscopy (EDS), it allows for elemental mapping, confirming the composition and location of different metals in bimetallic or multimetallic catalysts. mdpi.comresearchgate.net This can reveal the formation of alloys or core-shell structures, which often exhibit enhanced catalytic properties. chinesechemsoc.org

Interactive Table 4: Application of Electron Microscopy in Catalyst Characterization

Technique Information Obtained Relevance to Catalysis
SEM Surface topography, particle shape, macroscopic structure Catalyst support morphology, porosity, and potential for mass transfer limitations. researchgate.netnih.gov
TEM Nanoparticle size, shape, and dispersion Active site availability; smaller, well-dispersed particles generally lead to higher activity. diva-portal.orgacs.org
STEM-HAADF High-resolution imaging of nanoparticles (Z-contrast), elemental mapping (with EDS) Confirmation of bimetallic structures (alloys, core-shell), identification of active sites. cardiff.ac.ukmdpi.comchinesechemsoc.org

X-ray Absorption Spectroscopy (XAS) and X-ray Diffraction (XRD) for Catalytic Systems

The structural and electronic properties of catalysts used in the synthesis of this compound are crucial for understanding their activity and selectivity. X-ray Absorption Spectroscopy (XAS) and X-ray Diffraction (XRD) are powerful techniques to probe these characteristics.

In the context of producing this compound, bimetallic manganese-ruthenium nanoparticles supported on an ionic liquid phase (MnₓRu₁₀₀₋ₓ@SILP) have been investigated as tunable hydrogenation catalysts. acs.orgresearchgate.net The hydrogenation of benzylideneacetone (B49655) was used as a model reaction, where this compound was one of the potential hydrogenation products. acs.orgresearchgate.net

X-ray Absorption Spectroscopy (XAS)

XAS studies were instrumental in determining the oxidation states and the degree of alloying between manganese and ruthenium in the MnₓRu₁₀₀₋ₓ@SILP catalysts. acs.orgresearchgate.net The analysis, including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), revealed that the manganese and ruthenium existed in distinct phases with minimal alloying. acs.orgresearchgate.net This finding is consistent with the known immiscibility of the two metals and the high oxophilicity of manganese. acs.orgresearchgate.net

Specifically, Mn K-edge XANES spectra indicated that the manganese species were in an oxidized state, similar to Mn²⁺ in manganese(II) oxide, rather than in a metallic state. acs.orgresearchgate.net Conversely, Ru K-edge XANES spectra were similar to that of metallic ruthenium foil, indicating that ruthenium was predominantly in its metallic state. acs.orgresearchgate.net

EXAFS analysis provided detailed information about the coordination environment of the metals. The findings from the EXAFS data are summarized in the table below.

Table 1: Selected EXAFS Fitting Results for MnₓRu₁₀₀₋ₓ@SILP Catalysts

Catalyst Sample Shell Coordination Number (C.N.)
Mn₁₀Ru₉₀@SILP Mn-O 5.5
Mn-Mn 1.0
Mn-Ru 1.4
Mn₂₅Ru₇₅@SILP Mn-O 6.0
Mn-Mn 2.0
Mn-Ru 0.2
Ru-Ru 8.0-9.0

Data sourced from ACS Catalysis. acs.org

The data shows that manganese atoms are primarily coordinated with oxygen, with minor contributions from Mn-Mn and Mn-Ru interactions. acs.org The ruthenium atoms, on the other hand, show a high Ru-Ru coordination number, which is characteristic of metallic nanoparticles. acs.org This structural arrangement, where oxidized manganese species are in close proximity to metallic ruthenium nanoparticles without significant alloying, was found to have a profound impact on the catalytic selectivity. acs.orgresearchgate.net For instance, a sharp switch in selectivity was observed, with the Mn₁₅Ru₈₅ catalyst favoring the full hydrogenation to this compound, while the Mn₂₅Ru₇₅ catalyst suppressed the hydrogenation of the aromatic ring. researchgate.net

X-ray Diffraction (XRD)

While detailed XRD patterns for catalysts specifically producing this compound are not extensively reported in the provided context, XRD is a standard technique for characterizing the crystallinity of such catalytic materials. rsc.org In general, XRD analysis is performed to identify the crystalline phases present in the catalyst and support. For instance, in the study of ruthenium nanoclusters on a metal-acid support, XRD was used to examine the crystallinity of the catalyst. rsc.org The analysis is typically carried out using a diffractometer with Cu Kα radiation, and the sample is scanned over a range of 2θ values. rsc.org For nanoparticle catalysts, XRD can also be used to estimate the average crystallite size using the Scherrer equation, which complements data obtained from electron microscopy.

Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES) for Elemental Composition

Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES) is a widely used analytical technique for determining the elemental composition of catalytic materials with high accuracy. This method is crucial for verifying the actual metal loading and composition in supported catalysts, ensuring that they match the intended theoretical values.

In the study of catalysts relevant to the synthesis of this compound, such as rhodium nanoparticles on supported ionic liquid phases (Rh@SILP), ICP-OES was employed to determine the rhodium loading. d-nb.info Similarly, for ruthenium-based catalysts used in hydrogenation reactions, ICP-OES is a standard method to quantify the metal content. rsc.org

The procedure for ICP-OES analysis typically involves dissolving a known mass of the catalyst sample in a mixture of strong acids, such as sulfuric acid and hydrogen peroxide. rsc.org The resulting solution is then introduced into the plasma, which excites the atoms of the elements present. The characteristic light emitted by the excited atoms is then detected and quantified to determine the concentration of each element.

The table below presents an example of catalyst characterization data, including metal loading determined by ICP-OES for various supported catalysts.

Table 2: Catalyst Characterization Data Including Metal Loading by ICP-OES

Catalyst Theoretical Metal Loading (mmol/g) Actual Rhodium Loading (mmol/g)
Rh@SiO₂ ~0.1 0.098
Rh@SILP(Me₃-P-I) ~0.1 0.094
Rh@SILP(Bu₃-P-I) ~0.1 0.096
Rh@SILP(Oct₃-P-I) ~0.1 0.090
Rh@SILP(Oct₃-P-NTf₂) ~0.1 0.114

Data sourced from CHIMIA. d-nb.info

This data demonstrates the utility of ICP-OES in confirming the successful immobilization and desired loading of the active metal on the support, which is a critical parameter for ensuring catalyst performance and reproducibility in reactions such as the formation of this compound. d-nb.info

Biochemical and Biological Activity Research Non Clinical Focus

Interactions with Biochemical Pathways

Current research has not extensively documented the direct interactions of 4-cyclohexylbutan-2-ol with specific biochemical pathways. The metabolism of cyclohexane (B81311) derivatives typically involves enzymatic oxidation, but specific studies detailing the modulation of these enzymes by this compound are not prevalent in the reviewed literature.

Modulation of Enzymes Involved in Cyclohexane Derivative Metabolism

There is a lack of specific research demonstrating that this compound directly modulates enzymes involved in the metabolism of cyclohexane derivatives. While unspecific peroxygenases have been shown to catalyze the oxidation of cyclohexane to cyclohexanol (B46403) and then to cyclohexanone, the effect of this compound on this process has not been a subject of investigation. northwestern.edu

Anti-inflammatory Properties

The anti-inflammatory properties of this compound itself are not well-established. However, its structural framework is a key component of more complex synthetic molecules that exhibit significant anti-inflammatory activity, primarily through the inhibition of N-acylethanolamine acid amidase (NAAA).

Inhibition of Inflammation-Related Enzymes (e.g., N-acylethanolamine acid amidase (NAAA))

Research has highlighted the use of this compound in the synthesis of potent inhibitors of N-acylethanolamine acid amidase (NAAA), a cysteine hydrolase that degrades the anti-inflammatory lipid mediator palmitoylethanolamide (B50096) (PEA). researchgate.net One such inhibitor, which incorporates the 4-cyclohexylbutan moiety, has demonstrated significant inhibitory activity against NAAA. researchgate.net The less active (R)-enantiomer of a synthesized NAAA inhibitor containing the this compound structure showed an IC50 value of approximately 3.1 ± 0.9 μM for rat NAAA and ~3.5 ± 2 μM for human NAAA. researchgate.net

Modulation of Pro-inflammatory Cytokines and Signaling Pathways

Direct studies on the modulation of pro-inflammatory cytokines and signaling pathways by this compound are not available. The anti-inflammatory effects observed in studies are attributed to more complex molecules that are derivatives of this compound. These derivatives, by inhibiting NAAA, can increase the levels of PEA, which in turn can modulate inflammatory responses.

Mechanistic Studies in In Vitro and Rodent Models

Mechanistic studies have focused on the derivatives of this compound rather than the compound itself. For instance, a potent NAAA inhibitor synthesized using 4-cyclohexylbutan-1-ol (B1346702) has been shown to be systemically active and suppresses inflammation and human macrophage activation in in vitro and rodent models. researchgate.net The inhibitory action of this derivative on NAAA was found to be noncompetitive. researchgate.net

Antimicrobial Properties

There is no scientific literature available to suggest that this compound possesses any antimicrobial properties.

Lack of Public Research Data on the Biochemical and Biological Activity of this compound

Despite a comprehensive search of scientific literature and databases, no specific research was found on the biochemical and biological activities of the chemical compound this compound. Consequently, there is no available data to populate the requested article sections on its effects on microbial cell membranes, efficacy against specific bacterial strains, or its applications in drug delivery.

Disruption of Microbial Cell Membranes

Efficacy Against Specific Bacterial Strains

Research into Drug Delivery Applications

Interaction with Biological Membranes for Enhanced Bioavailability

Role in Formulating Drug Carriers

The absence of specific studies on this compound in these domains prevents the creation of a scientifically accurate article based on the provided outline. While general information exists for structurally related compounds such as other cyclohexane derivatives and long-chain alcohols, directly extrapolating these findings to this compound without specific experimental evidence would be scientifically unsound.

Therefore, the requested detailed research findings and data tables for this compound cannot be provided at this time due to a lack of available scientific research.

Applications As a Chemical Intermediate and in Materials Science

Role in Organic Synthesis

In the realm of organic synthesis, 4-cyclohexylbutan-2-ol serves as a valuable precursor and intermediate. Its structure, containing both a reactive site (the alcohol) and a significant non-polar moiety (the cyclohexyl ring), allows for its use in constructing a diverse range of organic molecules.

While specific examples of marketed drugs derived directly from this compound are not prominently documented in publicly available literature, its structural motifs are relevant to medicinal chemistry. The closely related primary alcohol, 4-cyclohexylbutan-1-ol (B1346702), is recognized as a building block for creating active pharmaceutical ingredients (APIs). The cyclohexyl group is a common feature in many pharmaceutical compounds, where it can influence properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. The secondary alcohol functionality in this compound allows for its conversion into various other functional groups, making it a potential starting material for the synthesis of complex drug candidates. For instance, derivatives such as 4-Amino-1-cyclohexylbutan-2-ol have been synthesized, representing a class of compounds that could serve as intermediates in the development of new therapeutic agents.

Similar to its potential role in pharmaceuticals, this compound can be considered an intermediate in the synthesis of agrochemicals. The synthesis of novel pesticides and herbicides often involves the use of versatile chemical intermediates. The lipophilic cyclohexyl ring can enhance the efficacy of an agrochemical by facilitating its transport across biological membranes in target organisms. The hydroxyl group provides a reactive handle for chemists to build upon, allowing for the introduction of other functionalities required for biological activity. The general utility of cyclohexyl-containing alcohols as starting points for new agrochemical products is an established concept in industrial synthesis.

The fundamental value of this compound in organic synthesis lies in its role as a building block. Organic building blocks are functionalized molecules that serve as the basic components for the bottom-up assembly of more complex molecular structures. The structure of this compound is bifunctional:

The Hydroxyl Group (-OH): As a secondary alcohol, this group is a versatile site for a wide range of chemical transformations. It can be oxidized to a ketone (4-cyclohexylbutan-2-one), esterified with carboxylic acids, or converted into an ether. These reactions allow for the integration of the molecule into larger systems.

The Cyclohexyl Group (C₆H₁₁-): This bulky, non-polar group imparts significant lipophilicity to any molecule it is a part of. This property is crucial for controlling the solubility and interaction of the final compound with non-polar environments, a key consideration in both drug design and materials science.

This combination of a reactive functional group and a significant hydrocarbon moiety makes it a valuable precursor for creating more complex molecules with specific, desired properties.

Materials Science Applications

The unique combination of a polar hydroxyl head and a non-polar cyclohexyl tail gives this compound properties that are relevant to materials science, particularly in the modification of polymer surfaces and in the field of catalysis.

Hydrophobicity, or the ability of a surface to repel water, is a critical property for a wide range of materials used in applications from protective coatings to biomedical devices. researchgate.netsigmaaldrich.com One common strategy to increase the hydrophobicity of a polymer is to chemically modify its surface with non-polar functional groups. mdpi.com

Polymer PropertyModification StrategyRole of this compoundExpected Outcome
Surface WettabilityChemical GraftingProvides a hydrophobic moiety (cyclohexyl group)Increased contact angle with water, enhanced hydrophobicity
Moisture ResistanceSurface FunctionalizationCovalently bonds to the polymer surface via its -OH groupReduced water absorption and potential for moisture-induced degradation

Asymmetric catalysis is a powerful tool in modern chemistry for synthesizing enantiomerically pure compounds, which is particularly important in the pharmaceutical industry. This process relies on the use of chiral catalysts, which are typically metal complexes coordinated with chiral organic molecules known as ligands. nih.govresearchgate.net

This compound possesses a chiral center at the carbon atom bearing the hydroxyl group (C2), meaning it exists as two non-superimposable mirror images or enantiomers: (R)-4-cyclohexylbutan-2-ol and (S)-4-cyclohexylbutan-2-ol. nih.gov This inherent chirality makes it a potential precursor for the synthesis of new chiral ligands. nih.gov Chiral alcohols are frequently used as starting materials to build more complex ligand structures. For example, the hydroxyl group can be converted into a phosphine (B1218219) or an amine, which are common coordinating groups in ligands. The bulky cyclohexyl group can play a crucial role in the ligand's effectiveness by creating a specific three-dimensional environment around the metal center of the catalyst, which in turn controls the stereochemical outcome of the reaction being catalyzed. acs.org

Catalyst ComponentFunctionRelevance of this compound
Chiral LigandControls the stereoselectivity of a reactionCan be used as a chiral starting material to synthesize the ligand
Metal CenterThe active site of the catalytic transformationThe ligand derived from this compound coordinates to the metal
Steric BulkInfluences the approach of substrates to the catalystThe cyclohexyl group provides steric hindrance to direct the reaction pathway

Theoretical and Computational Studies on 4 Cyclohexylbutan 2 Ol

Molecular Modeling and Conformational Analysis

The cyclohexane (B81311) ring is well-known to exist predominantly in a chair conformation, which is significantly more stable than other forms like the boat or twist-boat conformations due to minimized angle and torsional strain. The substituents on the chair can be in either axial or equatorial positions. For the 4-cyclohexylbutan-2-ol, the butan-2-ol substituent is attached to the cyclohexane ring. To minimize steric hindrance, this bulky group will preferentially occupy an equatorial position on the cyclohexane ring. sapub.orgmasterorganicchemistry.com

The butanol chain also has conformational flexibility around its carbon-carbon single bonds. The most stable conformations will be those that minimize steric clashes between the atoms. This is particularly important around the chiral center (the carbon atom bonded to the hydroxyl group). The relative energies of different conformers can be calculated using computational methods like Density Functional Theory (DFT), which helps in identifying the most stable structures.

Interactive Table: Predicted Stable Conformations of this compound

Conformer Cyclohexane Conformation Butan-2-ol Substituent Position Dihedral Angle (C-C-C-C of butyl chain) Relative Energy (kcal/mol)
1 Chair Equatorial ~180° (anti) 0 (most stable)
2 Chair Equatorial ~60° (gauche) > 0

Note: The relative energies are qualitative predictions based on general principles of conformational analysis.

Reaction Pathway and Mechanism Predictions

Computational chemistry can be used to predict the most likely pathways for chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, a potential energy surface for a reaction can be mapped out. This allows for the determination of activation energies, which are crucial for understanding reaction rates.

For a secondary alcohol like this compound, a common reaction is oxidation to a ketone. Computational studies on the oxidation of secondary alcohols have elucidated the mechanisms of these transformations. nih.govacs.org For example, in an oxidation reaction, the key steps that can be modeled include the initial interaction of the alcohol with the oxidizing agent, the breaking of the C-H and O-H bonds, and the formation of the C=O double bond.

Another important class of reactions for alcohols is nucleophilic substitution, where the hydroxyl group is replaced by another functional group. Since the hydroxide (B78521) ion is a poor leaving group, the hydroxyl group must first be protonated or converted into a better leaving group. Computational models can predict the energetics of these activation steps and the subsequent nucleophilic attack, helping to determine whether the reaction will proceed via an SN1 or SN2 mechanism. For a secondary alcohol like this compound, both pathways are possible, and the preferred pathway can be influenced by the reaction conditions, which can be investigated computationally. libretexts.org

Interactive Table: Predicted Energetics for a Hypothetical Oxidation Reaction of this compound

Reaction Step Species Relative Energy (kcal/mol)
1 Reactants (this compound + oxidant) 0
2 Transition State 1 E_act1
3 Intermediate E_int
4 Transition State 2 E_act2

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure of this compound. nih.govresearchgate.net These calculations can determine the distribution of electrons within the molecule, which is fundamental to understanding its reactivity.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). For this compound, the HOMO is expected to be localized primarily on the oxygen atom of the hydroxyl group, indicating that this is the most likely site for electrophilic attack.

Reactivity descriptors, such as atomic charges and electrostatic potential maps, can also be calculated. These provide a visual representation of the electron-rich and electron-poor regions of the molecule. In this compound, the oxygen atom will have a partial negative charge, making it a nucleophilic center, while the hydrogen atom of the hydroxyl group and the carbon atom attached to it will have partial positive charges, making them electrophilic centers. These insights are invaluable for predicting how the molecule will interact with other reagents. nih.gov

Interactive Table: Calculated Electronic Properties of this compound (Illustrative)

Property Value Description
HOMO Energy -6.5 eV Energy of the highest occupied molecular orbital; related to ionization potential.
LUMO Energy +1.2 eV Energy of the lowest unoccupied molecular orbital; related to electron affinity.
HOMO-LUMO Gap 7.7 eV Indicator of chemical reactivity; a larger gap suggests higher stability.
Dipole Moment ~1.8 D Measure of the overall polarity of the molecule.

Note: These values are illustrative and would be obtained from specific quantum chemical calculations (e.g., DFT with a suitable basis set).

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

Current synthetic methodologies for analogous cyclohexyl alkanols often rely on traditional chemical processes. Future research should prioritize the development of more sustainable and efficient synthetic pathways to 4-cyclohexylbutan-2-ol.

Key Research Objectives:

Biocatalytic Approaches: The use of enzymes, such as alcohol dehydrogenases, offers a promising green alternative for the synthesis of chiral alcohols. nih.govlongdom.org Research into identifying or engineering specific enzymes for the stereoselective reduction of 4-cyclohexylbutan-2-one (B2990459) to this compound could provide a highly efficient and environmentally benign synthetic route. mdpi.com The development of whole-cell biocatalysts could further enhance the economic viability of such processes. nih.gov

Green Catalysis: Exploration of heterogeneous catalysts and green solvents can significantly reduce the environmental impact of synthesis. rsc.orgmdpi.com Tandem catalytic systems, for example, could enable one-pot syntheses from readily available starting materials, improving atom economy and reducing waste. rsc.org The use of supercritical fluids, such as carbon dioxide, as reaction media also presents a sustainable alternative to traditional organic solvents. mdpi.com

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. mdpi.com Developing a telescoped flow synthesis for this compound could lead to higher yields and purity in shorter reaction times compared to batch processes. mdpi.com

Table 1: Comparison of Potential Synthetic Approaches

Synthetic ApproachPotential AdvantagesKey Research Challenges
Biocatalysis High stereoselectivity, mild reaction conditions, reduced environmental impact. nih.govlongdom.orgEnzyme discovery and engineering, substrate specificity, process optimization. nih.gov
Green Catalysis Use of recyclable catalysts, avoidance of hazardous reagents, improved atom economy. rsc.orgmdpi.comCatalyst development and stability, reaction optimization. rsc.org
Flow Chemistry Enhanced safety, improved scalability, precise process control, higher yields. mdpi.comReactor design, optimization of reaction parameters. mdpi.com

Advanced Studies in Stereoselective Synthesis and Derivatization

The stereochemistry of this compound is a critical aspect that influences its physical and biological properties. Advanced studies in this area are crucial for unlocking its full potential.

Future Research Focus:

Enantioselective Synthesis: Developing robust methods for the enantioselective synthesis of both (R)- and (S)-4-cyclohexylbutan-2-ol is a primary objective. This could involve the use of chiral catalysts, such as metal-lipase co-catalyzed dynamic kinetic resolution, to produce enantiopure esters that can be subsequently hydrolyzed to the desired alcohol. mdpi.comresearchgate.net

Derivatization for Biological Screening: The hydroxyl group of this compound provides a convenient handle for the synthesis of a diverse library of derivatives. nih.gov Future work should focus on creating esters, ethers, and other analogues to explore their potential biological activities. researchgate.net Chemo- and site-selective derivatization techniques will be essential for creating complex molecules for structure-activity relationship (SAR) studies. nih.gov

Further Elucidation of Biochemical Mechanisms and Molecular Targets

While some cyclohexane (B81311) derivatives are known to possess biological activity, the specific biochemical interactions of this compound are largely unknown. cabidigitallibrary.org

Unexplored Avenues:

Interaction with Olfactory Receptors: Given that structurally related compounds are used as fragrance ingredients, a key research direction is to investigate the interaction of the enantiomers of this compound with olfactory receptors to understand the structure-odor relationship.

Screening for Bioactivity: A comprehensive screening of this compound and its derivatives against a panel of biological targets could reveal novel therapeutic applications. The lipophilic nature of the cyclohexyl group suggests potential interactions with cellular membranes or hydrophobic pockets of enzymes and receptors. cabidigitallibrary.org

Metabolic Pathways: Understanding how this compound is metabolized in biological systems is crucial for assessing its potential toxicity and pharmacokinetic profile. Studies on related cyclic alcohols indicate that they can be oxidized in the body to their corresponding ketones. mmsl.cz

Environmental Fate and Degradation Pathway Studies

The increasing production and use of chemicals necessitate a thorough understanding of their environmental impact.

Prospective Research Areas:

Biodegradation Pathways: Investigating the biodegradation of this compound by various microorganisms is essential. Studies on other cyclic alkanes have shown that degradation can occur via oxidation of either the alkyl side chain or the cyclohexane ring. nih.gov For example, Rhodococcus species are known to degrade cyclohexane derivatives through pathways involving the formation of cyclohexanol (B46403) and cyclohexanone. nih.gov

Ecotoxicity Assessment: A comprehensive ecotoxicological assessment of this compound is needed to determine its potential impact on aquatic and terrestrial ecosystems. This would involve studying its acute and chronic toxicity to representative organisms. nih.govnih.gov The environmental risk of fragrance ingredients containing a cyclohexane moiety is an area of active research. nih.gov

Atmospheric Fate: Due to its potential volatility, understanding the atmospheric chemistry of this compound is also important. This includes determining its atmospheric lifetime and the identity of its degradation products. epa.gov

Q & A

Basic: What are the established synthetic routes for 4-cyclohexylbutan-2-ol, and how can reaction conditions be optimized?

Answer:
this compound is synthesized via catalytic hydrogenation of benzylideneacetone derivatives. For example, Rhodium nanoparticles immobilized on phosphonium-based supported ionic liquid phases (Rh@SILPs) catalyze the hydrogenation of intermediates like 4-phenylbutan-2-one. Key steps include:

  • Step 1: Hydrogenation of the C=C bond in benzylideneacetone to form 4-phenylbutan-2-one.
  • Step 2: Further hydrogenation of the aromatic ring (yielding 4-cyclohexylbutan-2-one) or the carbonyl group (yielding 4-phenylbutan-2-ol), followed by full hydrogenation to this compound .
    Optimization involves adjusting catalyst loading (e.g., 0.5–2 mol% Rh), hydrogen pressure (10–50 bar), and solvent polarity to favor selectivity. Reproducibility challenges with certain catalysts (e.g., Rh@SILP(tBu3-P-NTf2)) highlight the need for rigorous control of catalyst preparation and reaction parameters .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR are critical for identifying functional groups and stereochemistry. For example, the hydroxyl proton in this compound appears as a broad singlet (~1–5 ppm), while cyclohexyl protons resonate between 1.0–2.5 ppm .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₀H₂₀O₂, [M+H]⁺ = 173.1542).
  • X-ray Crystallography: Resolves absolute configuration. While no direct data exists for this compound, analogous compounds like (E)-4-phenylbutan-2-one oxime have been structurally validated via single-crystal X-ray diffraction .

Advanced: How can researchers resolve contradictions in reported physicochemical properties of this compound?

Answer:
Discrepancies in melting points, solubility, or spectral data often arise from impurities, polymorphic forms, or experimental variability. Mitigation strategies include:

  • Cross-Validation: Compare data from multiple authoritative sources (e.g., NIST, PubChem) .
  • Reproducibility Protocols: Standardize synthesis/purification methods (e.g., column chromatography, recrystallization) and analytical conditions (e.g., solvent, temperature) .
  • Computational Modeling: Use density functional theory (DFT) to predict properties and identify outliers in experimental datasets .

Advanced: What factors determine selectivity between competing hydrogenation pathways in the synthesis of this compound?

Answer:
Selectivity toward cyclohexyl vs. hydroxylated intermediates depends on:

  • Catalyst Design: Electron-donating ligands on Rh@SILPs favor aromatic ring hydrogenation, while electron-withdrawing groups promote carbonyl reduction .
  • Solvent Effects: Polar aprotic solvents (e.g., THF) stabilize ionic intermediates, enhancing carbonyl hydrogenation.
  • Temperature: Lower temperatures (25–50°C) favor kinetic control of the aromatic pathway, while higher temperatures (80–100°C) drive thermodynamic control toward the carbonyl pathway .

Methodological: What protocols ensure reproducibility in catalytic hydrogenation experiments for this compound synthesis?

Answer:

  • Catalyst Activation: Pre-reduce Rh@SILP catalysts under H₂ flow (10 bar, 100°C, 2 h) to ensure active metal surfaces .
  • Inert Atmosphere: Conduct reactions under nitrogen/argon to prevent oxidation.
  • Analytical Consistency: Use internal standards (e.g., 1,3,5-trimethoxybenzene) in GC-MS to quantify yields and byproducts .

Safety: What are the recommended handling and storage practices for this compound?

Answer:

  • PPE: Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.
  • Storage: Keep in airtight containers under nitrogen at 2–8°C to prevent oxidation.
  • Waste Disposal: Neutralize with dilute HCl before incineration or disposal via licensed hazardous waste facilities .

Application: What roles does this compound play in pharmaceutical or materials science research?

Answer:

  • Pharmaceutical Intermediate: Serves as a precursor to chiral alcohols in drug synthesis (e.g., β-blockers, antifungals) .
  • Materials Science: Used to modify polymer hydrophobicity or as a ligand in asymmetric catalysis .

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4-cyclohexylbutan-2-ol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.